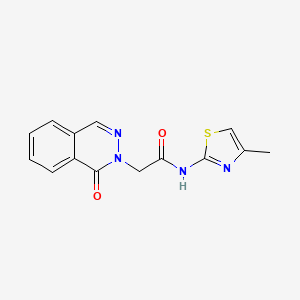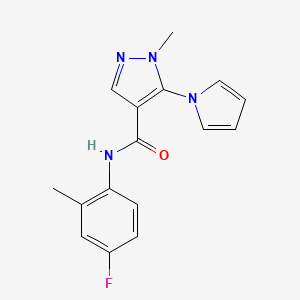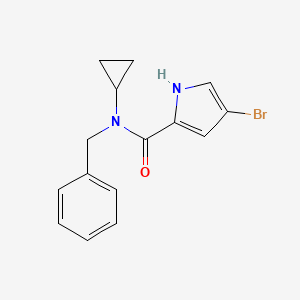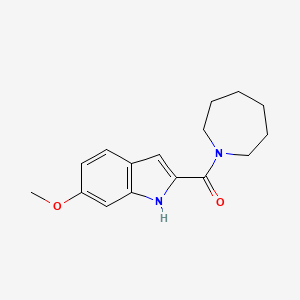![molecular formula C23H19N3O2 B7497693 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in 2005 by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide inhibits the activity of p38 MAPK, a signaling molecule that plays a key role in inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide reduces the production of pro-inflammatory cytokines and inhibits tumor growth. It also reduces the accumulation of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of rheumatoid arthritis. It also induces apoptosis and inhibits tumor growth in various cancer cell lines. In Alzheimer's disease, 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide reduces the accumulation of beta-amyloid, which is a hallmark of the disease.
実験室実験の利点と制限
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Another area of research is the investigation of 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide in combination with other drugs for the treatment of various diseases. Additionally, the role of p38 MAPK in other diseases such as diabetes and cardiovascular disease is an area of active research.
合成法
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-cyanophenylboronic acid with 4-bromo-2-(methylamino)acetophenone to produce 2-(2-cyanophenyl)-N-(4-bromo-2-(methylamino)phenyl)acetamide. This intermediate is then reacted with 4-aminobenzoyl chloride to yield 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide.
科学的研究の応用
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has been widely studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. In cancer, 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has been found to induce apoptosis and inhibit tumor growth in various cancer cell lines. In Alzheimer's disease, 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has been shown to reduce the accumulation of beta-amyloid, a hallmark of the disease.
特性
IUPAC Name |
2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-25-22(27)14-16-10-12-18(13-11-16)26-23(28)21-9-5-4-8-20(21)19-7-3-2-6-17(19)15-24/h2-13H,14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXPORLKXOUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)


![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)

![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)

![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
